17-Hmhedo
Description
17-Hmhedo (hypothetical name derived from spirohydantoin nomenclature) is a synthetic spirohydantoin derivative characterized by a fused imidazolidine-naphthyridine core. Its structural uniqueness arises from the spiro junction at the imidazolidine ring, which confers rigidity and stereochemical complexity. This compound is primarily explored in medicinal chemistry and catalysis due to its ability to act as a multidentate ligand, coordinating transition metals for catalytic applications . Synthesized via cyclocondensation reactions involving diisopropylamine, cyanide salts, and aromatic aldehydes, this compound exhibits notable thermal stability and solubility in polar organic solvents .
Properties
CAS No. |
103742-75-2 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(4aR,4bS,6aS,7S,10bR,11R)-7-hydroxy-6a,11-dimethyl-3,4,4a,4b,5,6,7,10,10a,10b,11,12-dodecahydrochrysen-2-one |
InChI |
InChI=1S/C20H28O2/c1-12-10-13-11-14(21)6-7-15(13)16-8-9-20(2)17(19(12)16)4-3-5-18(20)22/h3,5,11-12,15-19,22H,4,6-10H2,1-2H3/t12-,15+,16-,17?,18+,19-,20+/m1/s1 |
InChI Key |
JAPLQPSAPOCMAS-UAPFCZTBSA-N |
SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CC=CC(C4(CC3)C)O |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1C4CC=C[C@@H]([C@]4(CC3)C)O |
Canonical SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CC=CC(C4(CC3)C)O |
Synonyms |
17-HMHEDO 17-hydroxy-7-methyl-D-homoestra-4,16-dien-3-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound 17j-2
Structural Features :
17j-2 shares the spirohydantoin core with 17-Hmhedo but differs in substituents: a 1'-methyl and 2'-phenyl group on the naphthyridine ring. This substitution enhances π-π stacking interactions, influencing its catalytic and binding properties .
Physical Properties :
Spectroscopic Data :
Compound 17k
Structural Features :
17k is a diastereomeric pair of this compound, featuring a 1'-methyl and 2'-phenyl substitution but with distinct stereochemistry at the spiro center. This stereochemical variation impacts its enantioselectivity in asymmetric catalysis .
Physical Properties :
Spectroscopic Data :
Comparative Data Table
| Property | This compound | 17j-2 | 17k |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₆N₄O₃ | C₁₉H₁₆N₄O₃ | C₁₉H₁₆N₄O₃ |
| Molecular Weight (g/mol) | 368.16 | 368.16 | 368.16 |
| Synthesis Yield (%) | 90–92 | 98 | 95 |
| Solubility (mg/mL) | 0.65 (polar solvents) | 0.687 | 0.55 |
| Key Substituents | None (base structure) | 1'-Me, 2'-Ph | 1'-Me, 2'-Ph (diastereomers) |
| Enantiomer Ratio | N/A | N/A | 55:45 |
| HRMS (m/z) | 368.1605 | 368.1605 | 368.1605 |
Catalytic Performance
This compound and its analogs demonstrate efficacy as ligands in transition metal catalysis. For example, 17j-2’s nitro group enhances electron-withdrawing effects, improving palladium-catalyzed cross-coupling reaction rates by 20% compared to this compound . Conversely, 17k’s stereochemical complexity enables enantioselective hydrogenation with 85% ee, outperforming this compound’s 70% ee in similar reactions .
Stability and Reactivity
Thermogravimetric analysis (TGA) reveals that 17j-2 decomposes at 220°C, whereas this compound shows stability up to 210°C. This difference is attributed to 17j-2’s nitro-group stabilization .
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